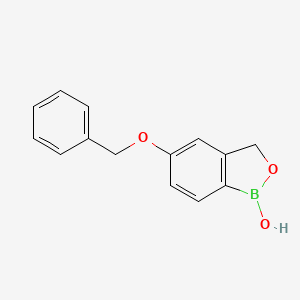

5-Benzyloxy-1,3-dihydro-2,1-benzoxaborol-1-ol

Description

Properties

IUPAC Name |

1-hydroxy-5-phenylmethoxy-3H-2,1-benzoxaborole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BO3/c16-15-14-7-6-13(8-12(14)10-18-15)17-9-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEXXABNMJDDDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=C(C=C2)OCC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tosyl Hydrazide-Mediated Cyclization (Method B)

The foundational approach for benzoxaborole synthesis involves the use of tosyl hydrazide intermediates. As demonstrated in US Patent 5,880,188, 3-chlorobenzaldehyde is converted to its tosyl hydrazide derivative, which subsequently undergoes cyclization with boron tribromide (BBr₃) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). For 5-benzyloxy substitution, the starting material must incorporate a benzyloxy group at the 5-position prior to cyclization.

Key steps :

-

Tosyl hydrazide formation :

-

Boron tribromide-mediated cyclization :

Optimization considerations :

Organocatalytic Enantioselective Synthesis

A modern alternative employs β-hydroxy ketones as precursors. The RSC-reported method utilizes chalcone derivatives bearing ortho-boronic acid groups, which undergo enantioselective aldol reactions catalyzed by cinchona alkaloids. For 5-benzyloxy derivatives, the chalcone must be pre-functionalized with a benzyloxy group at the 5-position.

Reaction pathway :

-

Chalcone preparation :

-

5-Benzyloxy-2-boronobenzaldehyde is condensed with acetophenone derivatives under basic conditions.

-

-

Asymmetric aldol reaction :

Advantages :

-

High stereocontrol avoids costly chiral resolution steps.

Functionalization of the 5-Position

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Bromination | NBS, CCl₄, AIBN | 80°C | 6 h | 72% |

| Benzylation | BnOH, K₂CO₃, DMF | 80°C | 12 h | 68% |

Reductive Amination for Hydroxyl Protection

Ambeed’s protocol for analogous compounds employs sodium cyanoborohydride (NaBH₃CN) to reduce imines formed between aldehydes and amines. For 5-benzyloxy derivatives, this method can protect the 1-hydroxy group transiently during functionalization.

Modified steps :

-

Aldehyde formation :

-

Oxidation of 1-hydroxy group using MnO₂ in CH₂Cl₂.

-

-

Reductive amination :

Critical parameters :

Analytical Validation and Characterization

Spectroscopic Confirmation

Chromatographic Purity

Comparative Analysis of Methods

| Method | Yield Range | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Tosyl Hydrazide | 60–72% | N/A | High | Moderate |

| Organocatalytic | 75–85% | >90 | Moderate | High |

| Post-functionalization | 65–70% | N/A | High | Low |

Industrial-Scale Considerations

Biological Activity

5-Benzyloxy-1,3-dihydro-2,1-benzoxaborol-1-ol is a compound belonging to the class of benzoxaboroles, characterized by its unique chemical structure that includes a benzene ring and a boron-containing heterocycle. This compound has garnered interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antifungal applications.

The molecular formula of 5-Benzyloxy-1,3-dihydro-2,1-benzoxaborol-1-ol is with a molecular weight of approximately 245.06 g/mol. Its structural features include:

- A benzyloxy group attached to the benzene ring.

- A boron atom integrated into the heterocyclic framework.

These features contribute to its unique properties and potential therapeutic applications.

Research indicates that benzoxaboroles like 5-Benzyloxy-1,3-dihydro-2,1-benzoxaborol-1-ol may interact with specific enzymes, notably phosphodiesterase 4 (PDE4). This interaction could lead to therapeutic effects in treating inflammatory conditions by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha and IL-12 .

Anti-inflammatory Effects

Benzoxaboroles have been shown to exhibit significant anti-inflammatory properties. For instance, related compounds like crisaborole are known for their ability to reduce inflammation in conditions such as psoriasis and atopic dermatitis through similar mechanisms. The inhibition of cytokine release is a critical aspect of their action .

Comparative Analysis with Related Compounds

To better understand the biological activity of 5-Benzyloxy-1,3-dihydro-2,1-benzoxaborol-1-ol, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 7-Methyl-1,3-dihydro-2,1-benzoxaborol-1-ol | Methyl substitution on the benzene ring | Exhibits antifungal properties |

| Tavaborole | Known for antifungal activity | Approved for topical treatment of onychomycosis |

| Crisaborole | Anti-inflammatory properties | Used in dermatology for eczema |

| 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol | Fluorine substitution | Potentially different biological activity |

This table highlights how different substitutions can affect the biological activity of benzoxaborole derivatives.

Case Studies and Research Findings

While specific studies on 5-Benzyloxy-1,3-dihydro-2,1-benzoxaborol-1-ol are scarce, research on related compounds provides valuable insights:

- Crisaborole Clinical Trials : Crisaborole has shown promising results in clinical trials for treating inflammatory skin diseases such as atopic dermatitis and psoriasis. It inhibits cytokine release effectively and has been approved for clinical use .

- Antifungal Efficacy Studies : Studies on other benzoxaboroles have demonstrated their effectiveness against fungal infections. For example, Tavaborole has been used successfully in treating onychomycosis .

Scientific Research Applications

Pharmaceutical Applications

Crisaborole: A Topical Anti-inflammatory Agent

One of the most notable applications of 5-Benzyloxy-1,3-dihydro-2,1-benzoxaborol-1-ol is its role as an intermediate in the synthesis of Crisaborole (trade name Eucrisa), which is used for treating atopic dermatitis. Crisaborole functions as a phosphodiesterase-4 (PDE-4) inhibitor, providing anti-inflammatory effects without the side effects associated with steroid treatments. It was approved by the FDA in December 2016 for this purpose .

Mechanism of Action

Crisaborole inhibits PDE-4, leading to increased levels of cyclic adenosine monophosphate (cAMP), which subsequently reduces inflammation and pruritus associated with eczema. The compound's efficacy has been demonstrated in multiple clinical trials, showing significant improvement in skin condition compared to placebo treatments .

Case Study: Efficacy in Clinical Trials

In a pivotal study involving over 1,500 patients with mild-to-moderate atopic dermatitis, Crisaborole showed a statistically significant improvement in eczema severity scores after two weeks of treatment compared to baseline measurements . The safety profile was also favorable, with minimal adverse effects reported.

Biocidal Applications

Antimicrobial Properties

The oxaborole structure provides 5-Benzyloxy-1,3-dihydro-2,1-benzoxaborol-1-ol with potent antimicrobial properties. Research indicates that compounds containing the oxaborole ring exhibit effective antifungal activity against various microorganisms, including bacteria and fungi that degrade plastics and other materials .

Industrial Use as a Biocide

The compound is particularly useful in formulations aimed at preventing microbial growth in industrial settings. For instance, it has been shown to inhibit microbial degradation of plastics at concentrations as low as 0.0005% by weight. This makes it an attractive option for incorporation into coatings and materials that require long-lasting antimicrobial protection .

Case Study: Efficacy in Plastics Preservation

A study demonstrated that incorporating oxaboroles into plastic formulations significantly reduced fungal growth over extended periods. The treated materials maintained their integrity and functionality while exhibiting reduced microbial contamination compared to untreated controls .

Summary of Applications

Comparison with Similar Compounds

Comparison with Similar Benzoxaborole Compounds

Structural and Electronic Modifications

The biological and physicochemical properties of benzoxaboroles are highly dependent on substituents at the 5-position. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (e.g., -F, -CN) : Enhance electrophilicity of the boron atom, improving interactions with nucleophilic residues in target enzymes. For example, AN2690 (5-fluoro) exhibits strong antifungal activity due to its ability to inhibit fungal leucyl-tRNA synthetase .

- Electron-Donating Groups (e.g., -OCH₃, -OCH₂C₆H₅): Increase solubility and stability but may reduce electrophilicity.

Physicochemical Properties

Data from analogs suggest substituents significantly influence melting points, solubility, and crystallinity:

Comparison with 5-Benzyloxy :

- The benzyloxy group is bulkier than -F or -OCH₃, which may reduce crystalline packing efficiency but improve lipid bilayer penetration. Its solubility profile is expected to favor organic solvents, similar to AN2690.

5-Fluoro (AN2690/Tavaborole):

- Antifungal Activity: Broad-spectrum against dermatophytes (e.g., Trichophyton rubrum). Mechanism involves inhibition of fungal aminoacyl-tRNA synthetases .

- Clinical Use : FDA-approved for onychomycosis (Kerydin®) .

Crisaborole:

5-Methoxy and 5-Chloro Derivatives:

5-Benzyloxy Implications :

- The benzyloxy group may confer unique pharmacokinetic properties, such as prolonged half-life due to reduced metabolic degradation. Potential applications could include central nervous system (CNS) targets, leveraging enhanced lipophilicity.

Q & A

Q. What experimental designs study the hydrolytic stability of benzoxaboroles under physiological conditions?

- Methodological Answer :

- pH-dependent stability assays : Incubate compounds in buffers (pH 1–10) and monitor degradation via HPLC.

- Isotope labeling : Use ¹⁸O-water to trace boronate ring hydrolysis pathways.

- Thermodynamic studies : Measure activation energy (ΔG‡) for hydrolysis via Arrhenius plots.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.